Evidence Item 1: CYP3A4 Inhibition Liability vs. Common Drug Interaction Threshold
Glutamylamidoethyl Imidazole exhibits negligible inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). In a standardized P450-GLO luminescent assay, it demonstrated an IC50 value greater than 10,000 nM (10 µM) [1]. This stands in stark contrast to known CYP3A4 inhibitors like ketoconazole, which exhibits an IC50 of 15-80 nM [2]. This quantitative difference directly addresses a key safety and handling consideration for procurement.
| Evidence Dimension | CYP3A4 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Ketoconazole (Positive Control): IC50 = 15-80 nM |
| Quantified Difference | >125-fold weaker inhibition compared to a known strong inhibitor |
| Conditions | In vitro enzymatic assay (P450-GLO Assay Kit, Promega) |
Why This Matters
This data quantifies a low potential for drug-drug interactions, a key procurement criterion for formulating with this compound alongside other actives or in consumer products, unlike many uncharacterized research chemicals.
- [1] BindingDB. (2016). BDBM181134: US9138393, Glutamylamidoethyl imidazole. BindingDB Database, Entry ID 181134. View Source
- [2] Greenblatt, D. J., et al. (2010). 'In vitro prediction of cytochrome P450-mediated drug interactions: current status and future perspectives.' *Expert Opinion on Drug Metabolism & Toxicology*, 6(3), 295-307. View Source
